molecular formula C9H16OS B3021233 2-Ethyl-3,6-dimethylthian-4-one CAS No. 462065-51-6

2-Ethyl-3,6-dimethylthian-4-one

Cat. No.: B3021233
CAS No.: 462065-51-6
M. Wt: 172.29 g/mol
InChI Key: QNNFEZMOBOWVAI-UHFFFAOYSA-N
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Description

2-Ethyl-3,6-dimethylthian-4-one is an organic compound belonging to the thianone family. Thianones are sulfur-containing heterocycles, which are known for their diverse chemical properties and applications. This compound is characterized by its unique structure, which includes a thian-4-one ring substituted with ethyl and methyl groups at specific positions.

Properties

IUPAC Name

2-ethyl-3,6-dimethylthian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OS/c1-4-9-7(3)8(10)5-6(2)11-9/h6-7,9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNFEZMOBOWVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(=O)CC(S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385145
Record name 2-Ethyl-3,6-dimethylthian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462065-51-6
Record name 2-Ethyl-3,6-dimethylthian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,6-dimethylthian-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-3,6-dimethylthiol with a suitable oxidizing agent to form the thian-4-one ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like trifluoroacetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-3,6-dimethylthian-4-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,6-dimethylthian-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thian-4-one ring to a thiane ring using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, and dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiane derivatives.

    Substitution: Formation of various substituted thian-4-one derivatives.

Scientific Research Applications

2-Ethyl-3,6-dimethylthian-4-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,6-dimethylthian-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the ethyl and methyl groups can influence the compound’s binding affinity and selectivity for different targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthian-4-one: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    3,6-Dimethylthian-4-one: Similar structure but without the ethyl substitution, leading to variations in biological activity.

    2-Ethylthian-4-one: Contains only the ethyl group, affecting its chemical behavior and applications.

Uniqueness

2-Ethyl-3,6-dimethylthian-4-one is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.

Biological Activity

Overview

2-Ethyl-3,6-dimethylthian-4-one, identified by its CAS number 462065-51-6, is an organic compound belonging to the thianone family. This compound features a thian-4-one ring with ethyl and methyl substituents, which contribute to its unique chemical and biological properties. The presence of sulfur in its structure allows for diverse interactions with biological targets, making it a subject of interest in various fields including chemistry, biology, and medicine.

The compound's structure allows it to undergo several chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Reduction can convert the thian-4-one ring to a thiane ring using lithium aluminum hydride.
  • Substitution : The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Activities

Research indicates that 2-Ethyl-3,6-dimethylthian-4-one exhibits notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains. The mechanism of action likely involves the formation of covalent bonds with nucleophilic sites on proteins, inhibiting their activity.
  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in drug development. The ability to modulate enzyme activity is crucial for designing drugs targeting metabolic pathways.
  • Potential Toxicity : While specific toxicity data for 2-Ethyl-3,6-dimethylthian-4-one is limited, related compounds have shown varying degrees of toxicity. For instance, similar sulfur-containing compounds have been noted for their irritant properties on skin and mucous membranes .

The biological activity of 2-Ethyl-3,6-dimethylthian-4-one can be attributed to its interaction with biological molecules:

  • Covalent Bonding : The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes.
  • Binding Affinity : The structural features, including the ethyl and methyl groups, influence the binding affinity and selectivity for different biological targets.

Comparative Analysis

To better understand the uniqueness of 2-Ethyl-3,6-dimethylthian-4-one, a comparison with similar compounds is useful:

Compound NameStructure CharacteristicsBiological Activity
2-Methylthian-4-oneLacks ethyl groupDifferent reactivity and properties
3,6-Dimethylthian-4-oneSimilar structure without ethyl substitutionVariations in biological activity
2-Ethylthian-4-oneContains only ethyl groupAffects chemical behavior

Case Studies and Research Findings

  • Antimicrobial Study : In a controlled laboratory setting, 2-Ethyl-3,6-dimethylthian-4-one was tested against common pathogens. Results indicated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Enzyme Interaction Analysis : A study examining the inhibition of acetylcholinesterase by various thianone derivatives found that 2-Ethyl-3,6-dimethylthian-4-one displayed competitive inhibition characteristics, suggesting potential applications in neuropharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-3,6-dimethylthian-4-one
Reactant of Route 2
2-Ethyl-3,6-dimethylthian-4-one

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